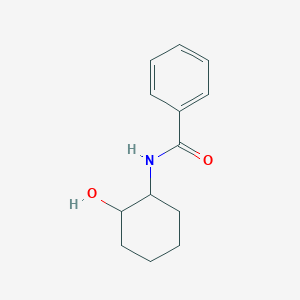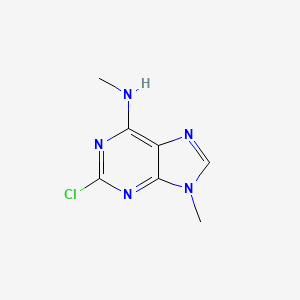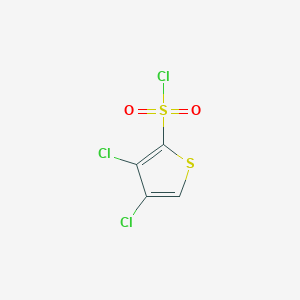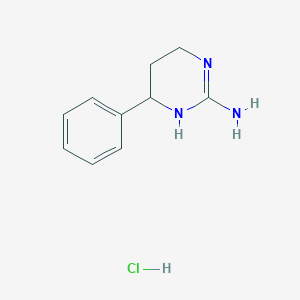
3-chloro-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one (CDDT) is an organic compound with a variety of applications in the scientific and medical fields. It is a heterocyclic compound that contains both nitrogen and chlorine atoms, and is used in the synthesis of various pharmaceuticals, agrochemicals, and industrial chemicals. CDDT is also used in the synthesis of various dyes and pigments, as well as in the manufacture of various polymers.
Applications De Recherche Scientifique
3-chloro-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one has a wide range of applications in the scientific and medical fields. It has been used in the synthesis of various pharmaceuticals, agrochemicals, and industrial chemicals. In addition, 3-chloro-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one has been used in the synthesis of various dyes and pigments, as well as in the manufacture of various polymers. It has also been used as a catalyst in organic reactions, and as a reagent in the synthesis of various compounds.
Mécanisme D'action
3-chloro-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic compound that contains both nitrogen and chlorine atoms. The nitrogen atom acts as a nucleophile, while the chlorine atom acts as an electrophile. When the nitrogen atom reacts with an electrophile, it forms a covalent bond with the electrophile, and the chlorine atom acts as a leaving group. This reaction produces a new compound, which is the desired product.
Biochemical and Physiological Effects
3-chloro-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, fungi, and protozoa. It has also been shown to have antifungal, antiviral, and antiparasitic activities. In addition, 3-chloro-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one has been found to possess anti-inflammatory, analgesic, and anticoagulant activities.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-chloro-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize, and can be used in a variety of reactions. The main limitation is its toxicity, which can be a concern when handling and using the compound in laboratory experiments.
Orientations Futures
In the future, 3-chloro-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one may be used in the synthesis of more complex compounds, such as pharmaceuticals, agrochemicals, and industrial chemicals. It may also be used in the synthesis of various dyes and pigments, as well as in the manufacture of various polymers. In addition, it may be used to develop new methods for the synthesis of various compounds. Finally, it may be used to develop new drugs and treatments for various diseases and conditions.
Méthodes De Synthèse
3-chloro-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one can be synthesized in a variety of ways, including the reaction of 4-chloro-2,5-dimethyl-1,3-dioxolane with 1,2,4-triazole in the presence of a base such as potassium carbonate or sodium hydroxide. This reaction produces a 1:1 ratio of 3-chloro-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one and the starting materials. Another method involves the reaction of 4-chloro-2,5-dimethyl-1,3-dioxolane with an alkyl halide in the presence of a base such as potassium carbonate or sodium hydroxide. This reaction produces a 1:1 ratio of 3-chloro-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one and the starting materials.
Propriétés
IUPAC Name |
5-chloro-2,4-dimethyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN3O/c1-7-3(5)6-8(2)4(7)9/h1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNKKKJRYQHPRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-Methyl-1-oxopropyl)amino]benzenepropanoic acid](/img/structure/B6611715.png)
amine hydrochloride](/img/structure/B6611718.png)
![1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]piperazine hydrochloride](/img/structure/B6611720.png)
![N-[(2-methylphenyl)methyl]cyclopropanamine hydrochloride](/img/structure/B6611732.png)
![1-[4-[2-[(2,5-Dimethylphenyl)sulfonyl]ethyl]-1-piperazinyl]ethanone](/img/structure/B6611737.png)
![N-[2-Oxo-2-[[[6-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridin-3-yl]methyl]amino]ethyl]-4-phenoxybenzamide](/img/structure/B6611750.png)



![tert-butyl N-[1-(3-aminophenyl)cyclobutyl]carbamate](/img/structure/B6611784.png)



